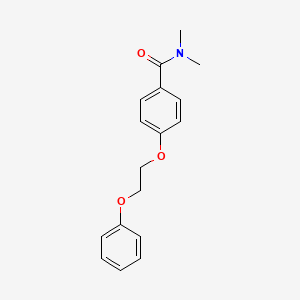
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has been found to possess potential applications in various fields, including neuroscience, pharmacology, and psychiatry.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is primarily attributed to its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in various tissues, including the brain, heart, and liver. It has been implicated in various physiological and pathological processes, including pain perception, mood regulation, and neuroprotection. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine binds to the sigma-1 receptor and modulates its activity, leading to the activation of various signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been found to exert various biochemical and physiological effects in animal models. In the brain, it has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has also been found to reduce oxidative stress and inflammation, which are implicated in various neurological and psychiatric disorders. In addition, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several advantages for lab experiments. It is a highly selective and potent sigma-1 receptor antagonist, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is also relatively stable and can be easily synthesized in large quantities, which makes it a cost-effective research tool. However, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine.
Orientations Futures
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several potential future directions for scientific research. In neuroscience, it could be further studied for its potential use in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. In pharmacology, it could be further studied for its potential use as an analgesic and anti-inflammatory agent. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine could also be further studied for its potential use as an antitumor agent, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could be conducted to optimize the synthesis method of 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine and improve its solubility and bioavailability.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including neuroscience, pharmacology, and oncology. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine acts as a selective antagonist of the sigma-1 receptor and modulates various signaling pathways that mediate its therapeutic effects. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several advantages for lab experiments, including its selectivity and potency, but also has some limitations, including its low solubility and potential toxicity. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has several potential future directions for scientific research, including its use in the treatment of neurological and psychiatric disorders, as an analgesic and anti-inflammatory agent, and as an antitumor agent.
Méthodes De Synthèse
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzyl chloride with piperazine to form 1-(2,5-difluorobenzyl)piperazine. This intermediate product is then reacted with 4-chlorobenzaldehyde to obtain the final product, 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, it has been found to act as a selective antagonist of the sigma-1 receptor, which plays a crucial role in various neurological and psychiatric disorders. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In pharmacology, it has been found to possess analgesic and anti-inflammatory properties. 1-(4-chlorophenyl)-4-(2,5-difluorobenzyl)piperazine has also been studied for its potential use as an antitumor agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-14-1-4-16(5-2-14)22-9-7-21(8-10-22)12-13-11-15(19)3-6-17(13)20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGARVMDNXLEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B5036396.png)
![2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)
![1,3-dimethyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036402.png)
![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)
![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5036428.png)

![2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5036447.png)
![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)